![molecular formula C10H15BrClN B2595316 2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride CAS No. 2171902-07-9](/img/structure/B2595316.png)
2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15BrClN . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) was achieved through the hexamethylenetetramine route followed by hydrochloric acid hydrolysis of the quaternary ammonium salt .Molecular Structure Analysis
The InChI code for a similar compound, 1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-amine hydrochloride, is 1S/C10H14BrNO2.ClH/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3;/h4-6H,12H2,1-3H3;1H .Scientific Research Applications
Organic Building Blocks
“2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride” can be used as an organic building block in the synthesis of various organic compounds .
Synthesis of Diazines
It could potentially be used in the synthesis of diazine alkaloids, which are two-nitrogen containing compounds found in nature (DNA, RNA, flavors, and fragrances). These compounds have a wide range of pharmacological applications .
Anticancer Applications
Diazines, which could potentially be synthesized from “2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride”, are reported to exhibit anticancer properties .
Antimicrobial Applications
Diazines also exhibit antimicrobial properties, suggesting that “2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride” could be used in the development of new antimicrobial agents .
Antihypertensive Applications
Diazines have been reported to have antihypertensive properties, suggesting potential applications of “2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride” in the treatment of hypertension .
Antidiabetic Applications
Diazines also exhibit antidiabetic properties, suggesting that “2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride” could be used in the development of new antidiabetic drugs .
Mechanism of Action
Target of Action
“2-(4-Bromo-2,6-dimethylphenyl)ethan-1-amine hydrochloride” is likely to interact with proteins or enzymes in the body that have affinity for aromatic compounds. The bromine atom could potentially enhance the lipophilicity of the compound, allowing it to cross cell membranes more easily .
Mode of Action
The compound might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could alter the structure of the target proteins or enzymes, thereby modulating their activity.
properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-7-5-9(11)6-8(2)10(7)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTAIELNWWBFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCN)C)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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